

# Physical and chemical properties of Methyl 3-amino-6-bromopicolinate

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## Compound of Interest

Compound Name: **Methyl 3-amino-6-bromopicolinate**

Cat. No.: **B1389408**

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An In-Depth Technical Guide to **Methyl 3-amino-6-bromopicolinate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-amino-6-bromopicolinate** is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a pyridine core, an amino group, a bromine atom, and a methyl ester—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, characterization data, and its applications as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors.

## Physicochemical and Computational Properties

**Methyl 3-amino-6-bromopicolinate** is a solid at room temperature, and its stability is enhanced when stored under refrigerated conditions and protected from light.<sup>[1][2]</sup> While extensive experimental data on certain physical properties is not widely published, a summary of its known and computationally predicted characteristics is presented below.

Table 1: Physicochemical Properties of **Methyl 3-amino-6-bromopicolinate**

Property	Value	Source
CAS Number	866775-09-9	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	231.05 g/mol	<a href="#">[1]</a>
IUPAC Name	methyl 3-amino-6-bromopyridine-2-carboxylate	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Melting Point	Not experimentally reported in the literature.	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	353.4 ± 37.0 °C (Predicted)	<a href="#">[5]</a>
Solubility	Not experimentally reported in the literature.	<a href="#">[3]</a>
Storage Conditions	2-8°C, keep in dark place, inert atmosphere.	<a href="#">[1]</a>

Table 2: Computational Data

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	65.21 Å <sup>2</sup>	<a href="#">[6]</a>
LogP (Octanol-Water Partition Coeff.)	1.2129	<a href="#">[6]</a>
Hydrogen Bond Acceptors	4	<a href="#">[6]</a>
Hydrogen Bond Donors	1	<a href="#">[6]</a>
Rotatable Bonds	1	<a href="#">[6]</a>

## Synthesis and Purification Protocol

The synthesis of **Methyl 3-amino-6-bromopicolinate** is authoritatively described in the patent literature, primarily through the regioselective bromination of its precursor, methyl 3-aminopicolinate. The following protocol is adapted from the procedure detailed in patent US20170190713A1.<sup>[2]</sup>

## Causality and Experimental Rationale

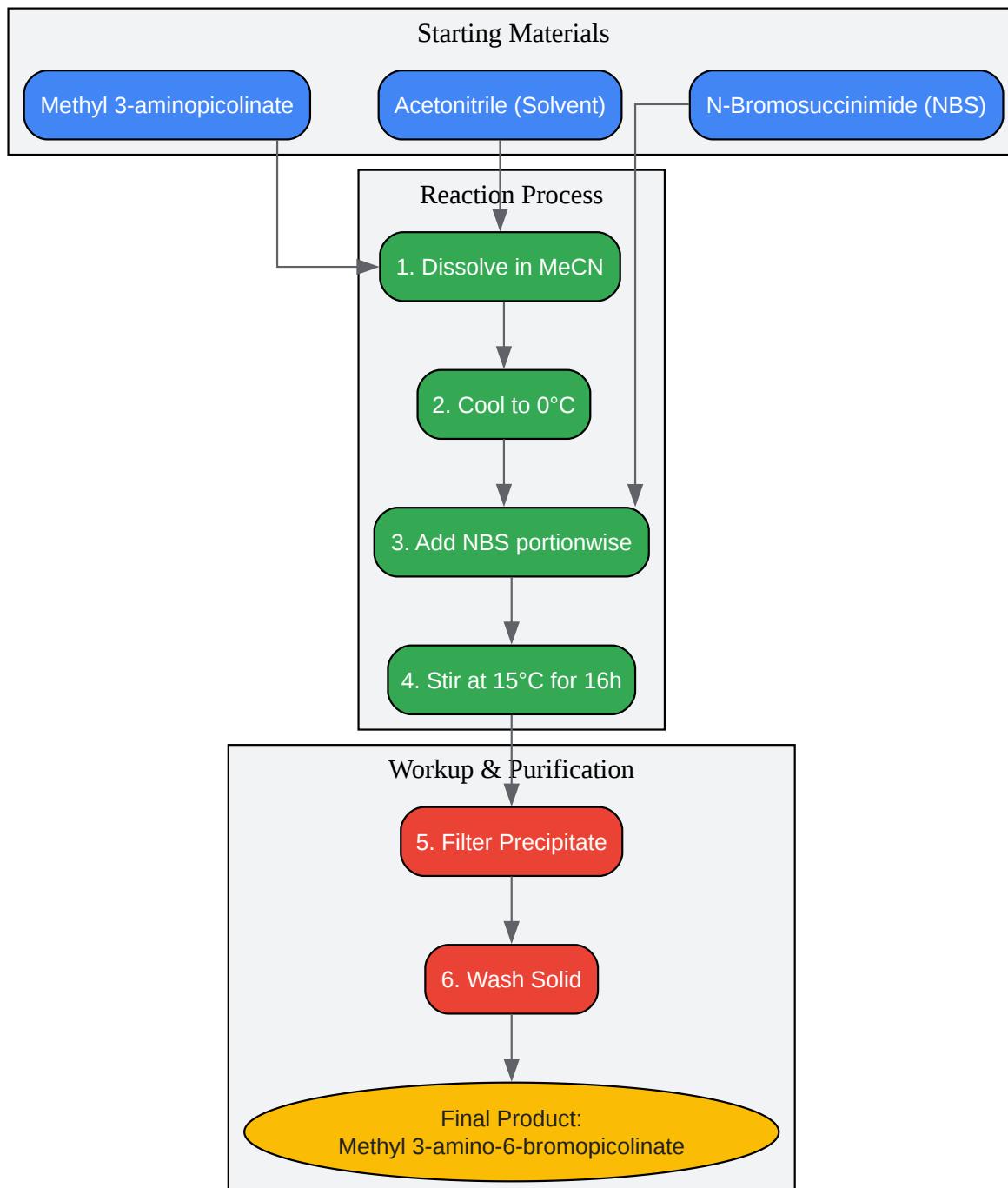
The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is an electrophilic brominating agent that is highly effective for halogenating electron-rich aromatic rings, such as an aminopyridine. The amino group at the 3-position activates the pyridine ring towards electrophilic substitution. The reaction is performed at a low temperature initially to control the reaction rate and selectivity, preventing potential side reactions. Acetonitrile (MeCN) is selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. The product precipitates from the reaction mixture upon formation, which provides a straightforward and efficient method of initial purification via filtration.

## Detailed Step-by-Step Methodology

- **Reaction Setup:** In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 3-aminopicolinate (1.0 eq., e.g., 50 g, 328 mmol) in acetonitrile (e.g., 600 mL).
- **Cooling:** Cool the resulting solution to 0°C using an ice-water bath. This step is crucial for controlling the exothermicity of the bromination reaction.
- **Addition of Brominating Agent:** Add N-bromosuccinimide (NBS) (1.03 eq., e.g., 60 g, 337 mmol) to the cooled solution in portions. Maintaining the temperature at 0°C during the addition prevents the formation of over-brominated byproducts.
- **Reaction:** After the complete addition of NBS, allow the reaction mixture to warm to 15°C and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Isolation of Product:** Upon completion of the reaction, a precipitate will have formed. Collect the solid product by filtration.

- Purification: Wash the collected solid with a cold solvent (such as acetonitrile or diethyl ether) to remove any residual starting materials or soluble impurities. The resulting solid is **methyl 3-amino-6-bromopicolinate**.<sup>[2]</sup> Further purification, if necessary, can be achieved by recrystallization or silica gel column chromatography.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl 3-amino-6-bromopicolinate**.

# Spectroscopic Characterization

The structural integrity and purity of **Methyl 3-amino-6-bromopicolinate** are typically confirmed using standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

## 1H-NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals correspond to the protons on the pyridine ring, the amine group, and the methyl ester.

Table 3: 1H-NMR Data for **Methyl 3-amino-6-bromopicolinate** (Solvent:  $\text{CDCl}_3$ , Frequency: 300 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.32	Doublet (d)	1H	Pyridine C4-H
6.93	Doublet (d)	1H	Pyridine C5-H
5.81	Broad Singlet (br s)	2H	$-\text{NH}_2$
3.94	Singlet (s)	3H	$-\text{OCH}_3$

Source: Data adapted from analytical information provided by Career Henan Chemica Co.[\[7\]](#)

Interpretation:

- The two doublets at 7.32 and 6.93 ppm are characteristic of two adjacent protons on a pyridine ring.
- The broad singlet at 5.81 ppm is typical for amine ( $-\text{NH}_2$ ) protons, which often exhibit broad signals due to quadrupole broadening and exchange.
- The sharp singlet at 3.94 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality.

# Chemical Reactivity and Applications in Drug Discovery

**Methyl 3-amino-6-bromopicolinate** is a versatile intermediate primarily due to the reactivity of the bromine atom at the 6-position of the pyridine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

## Key Reactivity: Palladium-Catalyzed Cross-Coupling

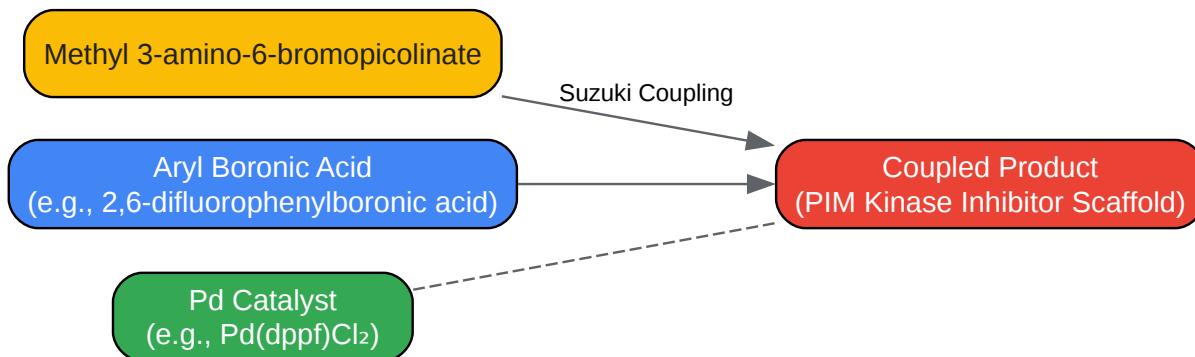
The C-Br bond at the 6-position is the most synthetically useful handle on the molecule. It readily participates in reactions such as:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.<sup>[8]</sup>
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

## Application in the Synthesis of PIM Kinase Inhibitors

A prominent application of this intermediate is in the synthesis of Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, a class of molecules investigated for cancer therapy.<sup>[1][6][7][8][9][10]</sup> In these syntheses, **Methyl 3-amino-6-bromopicolinate** serves as the core scaffold. The bromine atom is typically displaced via a Suzuki coupling reaction with an appropriate aryl boronic acid to install a key pharmacophoric element.

## Synthetic Application Diagram



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Caption: Use as an intermediate in Suzuki coupling reactions.

## Safety and Handling

**Methyl 3-amino-6-bromopicolinate** is associated with several hazards and requires careful handling in a laboratory setting.[1][3]

- Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[3]
- First Aid:
  - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]
- Incompatibilities: Avoid contact with strong oxidizing agents.[3]

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